

Unraveling the Expression Landscape of INDY (SLC13A5): A Technical Guide for Researchers

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Compound of Interest

Compound Name: INDY

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An In-depth Exploration of **INDY** Gene Expression Across Tissues, Detailed Methodologies for its Study, and a Visualization of its Regulatory Pathways.

Introduction

The I'm Not Dead Yet (**INDY**) gene, also known as Solute Carrier Family 13 Member 5 (SLC13A5), encodes a plasma membrane transporter for citrate and other tricarboxylic acid (TCA) cycle intermediates. Functionally, **INDY** is a key regulator of energy metabolism. Reduced expression of this gene has been linked to increased longevity and protection against metabolic diseases in various organisms. This technical guide provides a comprehensive overview of **INDY** gene expression in different human tissues, detailed experimental protocols for its analysis, and a visual representation of the key signaling pathways that govern its regulation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, aging, and related therapeutic areas.

Data Presentation: Quantitative Expression of INDY (SLC13A5)

The expression of the **INDY** gene varies significantly across different human tissues, with the highest levels typically observed in metabolically active tissues. The following tables summarize the quantitative expression data for both mRNA and protein levels, providing a comparative view of **INDY**'s tissue distribution.

Table 1: INDY (SLC13A5) mRNA Expression in Human Tissues

This table presents the median mRNA expression levels of SLC13A5 in various human tissues, as reported by the Genotype-Tissue Expression (GTEx) portal. The expression is quantified in Transcripts Per Million (TPM).

Tissue	Median TPM
Liver	250.5
Salivary Gland	45.2
Testis	15.8
Brain - Cerebellum	5.2
Kidney - Cortex	4.8
Adipose - Subcutaneous	3.5
Skeletal Muscle	2.1
Heart - Left Ventricle	1.9
Lung	1.5
Pancreas	1.3
Colon - Transverse	1.1
Spleen	0.8
Whole Blood	0.3

Data sourced from the GTEx Portal on October 28, 2025.

Table 2: INDY (SLC13A5) Protein Abundance in Human Tissues

This table summarizes the protein abundance of **INDY** (SLC13A5) in various human tissues, based on data from ProteomicsDB and the Human Protein Atlas. Protein abundance is

reported in parts per million (ppm).

Tissue	Protein Abundance (ppm)	Data Source
Liver	High	Human Protein Atlas
Kidney	Medium	Human Protein Atlas
Testis	Medium	Human Protein Atlas
Brain	Low	Human Protein Atlas
Salivary Gland	Detected	ProteomicsDB
Pancreas	Detected	ProteomicsDB
Lung	Detected	ProteomicsDB
Adipose Tissue	Low	ProteomicsDB
Heart	Low	ProteomicsDB
Skeletal Muscle	Low	ProteomicsDB

Note: "High," "Medium," and "Low" are qualitative descriptors from the Human Protein Atlas based on immunohistochemistry. "Detected" from ProteomicsDB indicates the presence of the protein in mass spectrometry data, with parts per million (ppm) values available on the source database.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study **INDY** gene expression. These protocols are based on established techniques and include specific reagents where possible.

Quantitative Real-Time PCR (qPCR) for SLC13A5 mRNA Expression

This protocol outlines the steps for quantifying SLC13A5 mRNA levels in a given tissue or cell sample.

a. RNA Extraction and cDNA Synthesis:

- Homogenize tissue samples or lyse cells using a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

b. qPCR Reaction:

- Prepare the qPCR reaction mix containing:
 - SYBR Green Master Mix (2X)
 - Forward Primer (10 µM)
 - Reverse Primer (10 µM)
 - cDNA template (diluted 1:10)
 - Nuclease-free water
- Validated Human SLC13A5 Primers:
 - Forward: 5'-GAGCGGAAGAGGTTGTGTAAGG-3'
 - Reverse: 5'-CCAGGAAGCAAAGTTCACGAGG-3'
- Perform qPCR using a real-time PCR system with the following cycling conditions:
 - Initial denaturation: 95°C for 10 min
 - 40 cycles of:
 - Denaturation: 95°C for 15 sec

- Annealing/Extension: 60°C for 60 sec
- Melt curve analysis to ensure product specificity.
- Calculate relative expression levels using the $\Delta\Delta C_t$ method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting for INDY (SLC13A5) Protein Detection

This protocol describes the detection and quantification of **INDY** protein in tissue or cell lysates.

a. Protein Extraction and Quantification:

- Lyse tissue or cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

- Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
- Separate proteins by size on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunodetection:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against SLC13A5 overnight at 4°C.
 - Recommended Antibody: Rabbit polyclonal anti-SLC13A5 antibody (e.g., Novus Biologicals, NBP2-85736 or similar validated antibody).
- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., β -actin, GAPDH).

Immunohistochemistry (IHC) for INDY (SLC13A5) Tissue Localization

This protocol allows for the visualization of **INDY** protein expression and localization within tissue sections.

a. Tissue Preparation:

- Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 μ m thick sections and mount them on charged slides.

b. Staining Procedure:

- Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a blocking serum.
- Incubate with the primary antibody against SLC13A5 overnight at 4°C.
 - Recommended Antibody: Rabbit polyclonal anti-SLC13A5 antibody validated for IHC.
- Wash with a wash buffer (e.g., PBS).

- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal with a DAB chromogen substrate.
- Counterstain with hematoxylin.
- Dehydrate the slides, clear in xylene, and mount with a coverslip.
- Image the slides using a bright-field microscope.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the SLC13A5 Promoter

This protocol is used to investigate the in vivo interaction of transcription factors with the promoter region of the SLC13A5 gene.

a. Cell Cross-linking and Chromatin Preparation:

- Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde.
- Lyse the cells and isolate the nuclei.
- Sonify the chromatin to shear DNA into fragments of 200-1000 bp.

b. Immunoprecipitation:

- Pre-clear the chromatin with protein A/G agarose beads.
- Incubate the chromatin with an antibody specific to the transcription factor of interest (e.g., CREB, PXR, AhR, STAT3) or a negative control IgG overnight at 4°C.
- Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
- Wash the beads to remove non-specifically bound chromatin.

c. Elution and DNA Purification:

- Elute the chromatin from the beads.

- Reverse the cross-links by heating at 65°C.
- Treat with RNase A and Proteinase K.
- Purify the DNA using a PCR purification kit.

d. Analysis by qPCR:

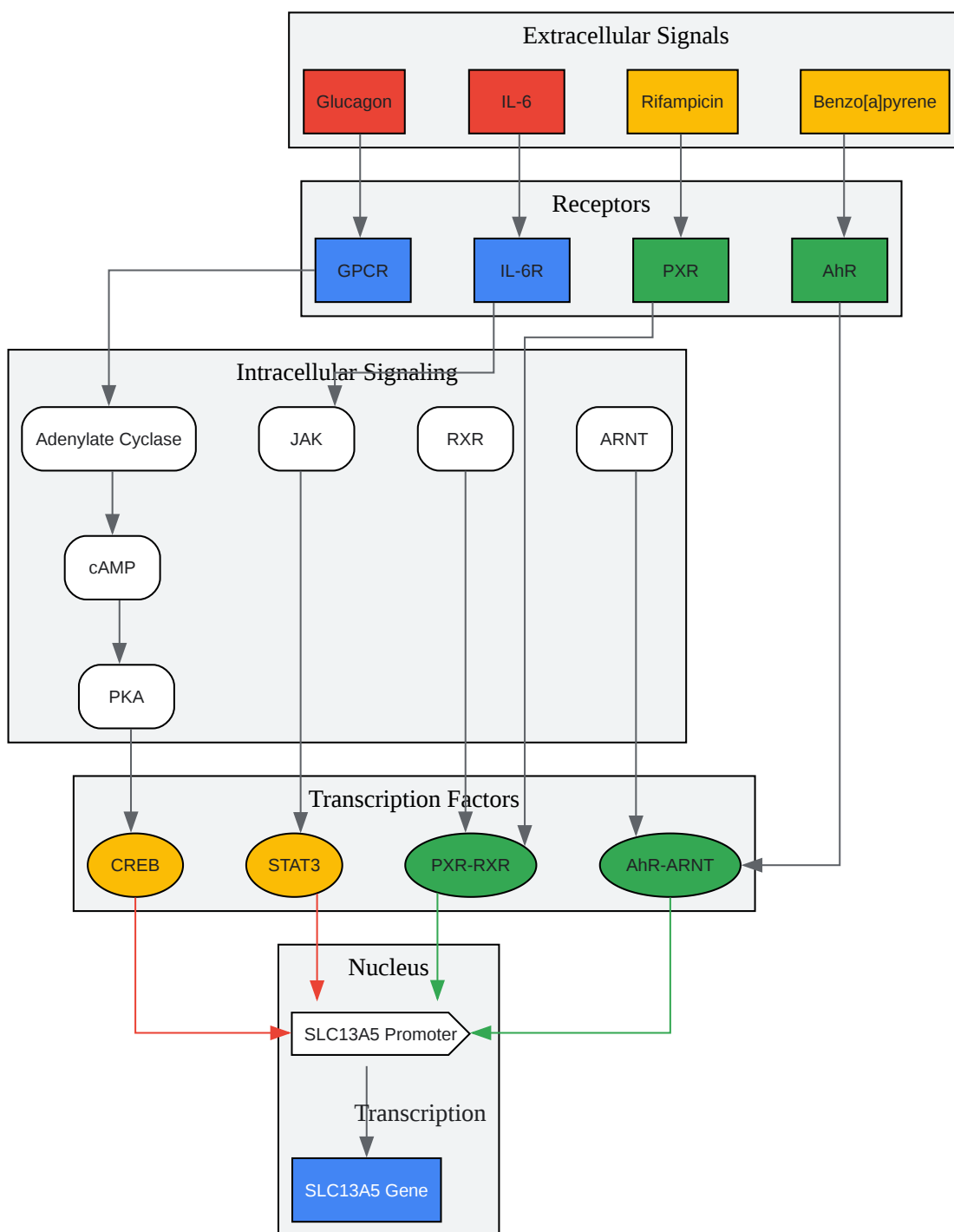
- Perform qPCR on the purified DNA using primers specific to the putative binding site in the SLC13A5 promoter.
- Quantify the enrichment of the target DNA sequence relative to the input chromatin and the IgG control.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key regulatory pathways of **INDY** expression and a typical experimental workflow for its analysis.

Signaling Pathways Regulating INDY (SLC13A5) Expression

The transcription of the SLC13A5 gene is regulated by several key signaling pathways that respond to hormonal, nutritional, and xenobiotic stimuli.

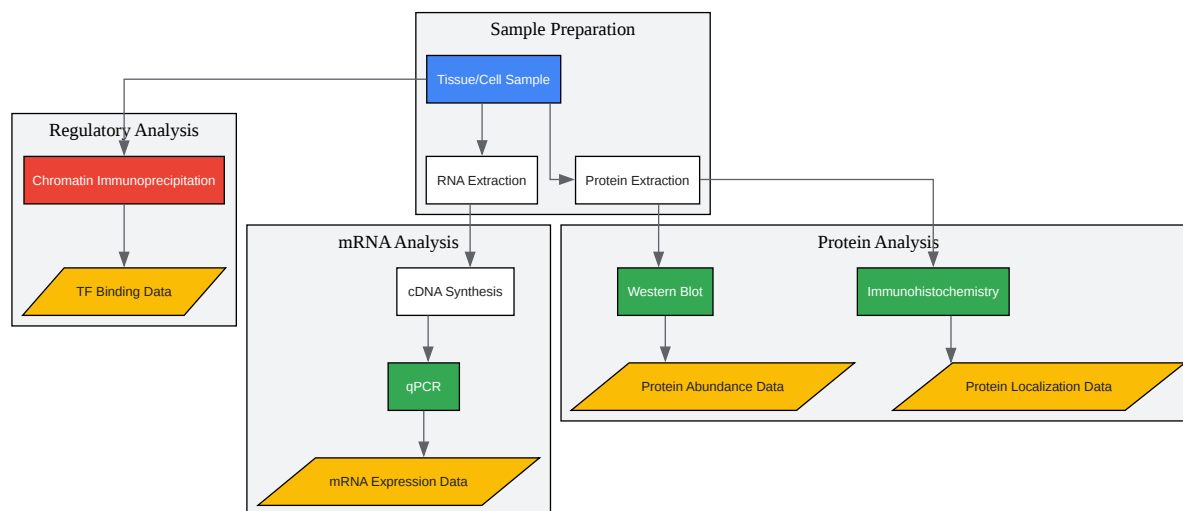


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Caption: Regulation of **INDY** (SLC13A5) gene expression by key signaling pathways.

Experimental Workflow for Analyzing INDY (SLC13A5) Expression

This diagram illustrates a typical workflow for investigating **INDY** expression from sample collection to data analysis.



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Caption: Workflow for **INDY** (SLC13A5) expression and regulation analysis.

Conclusion

This technical guide provides a comprehensive resource for researchers studying the **INDY** (SLC13A5) gene. The provided quantitative data offers a clear overview of its tissue-specific expression, while the detailed experimental protocols serve as a practical starting point for laboratory investigations. Furthermore, the visualized signaling pathways offer insights into the complex regulatory mechanisms governing **INDY** expression. As a critical player in cellular metabolism with implications for aging and disease, a thorough understanding of **INDY**'s expression and regulation is paramount for the development of novel therapeutic strategies.

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